Cas no 2138063-02-0 (3-[(3-Cyclopropylpropyl)(methyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol)
![3-[(3-Cyclopropylpropyl)(methyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol structure](https://www.kuujia.com/scimg/cas/2138063-02-0x500.png)
3-[(3-Cyclopropylpropyl)(methyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- EN300-1160815
- 3-[(3-cyclopropylpropyl)(methyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol
- 2138063-02-0
- 3-[(3-Cyclopropylpropyl)(methyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol
-
- Inchi: 1S/C14H24F3NO/c1-18(8-2-3-10-4-5-10)13-9-11(19)6-7-12(13)14(15,16)17/h10-13,19H,2-9H2,1H3
- InChI Key: IOMZPBZNIHZERD-UHFFFAOYSA-N
- SMILES: FC(C1CCC(CC1N(C)CCCC1CC1)O)(F)F
Computed Properties
- Exact Mass: 279.18099888g/mol
- Monoisotopic Mass: 279.18099888g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 291
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.5Ų
- XLogP3: 3.8
3-[(3-Cyclopropylpropyl)(methyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1160815-1.0g |
3-[(3-cyclopropylpropyl)(methyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol |
2138063-02-0 | 1g |
$0.0 | 2023-06-08 |
3-[(3-Cyclopropylpropyl)(methyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol Related Literature
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
Additional information on 3-[(3-Cyclopropylpropyl)(methyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol
Professional Introduction to Compound with CAS No. 2138063-02-0 and Product Name: 3-[(3-Cyclopropylpropyl)(methyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol
Compound with the CAS number 2138063-02-0 and the product name 3-[(3-Cyclopropylpropyl)(methyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular architecture of this compound incorporates several key functional groups, including a cyclohexane ring substituted with a trifluoromethyl group and an amine moiety derived from a (3-cyclopropylpropyl)(methyl)amino group, which contribute to its unique chemical properties and biological activities.
The presence of the trifluoromethyl group is particularly noteworthy, as it is a well-documented pharmacophore that enhances metabolic stability and binding affinity in many drug candidates. In recent years, the incorporation of trifluoromethyl groups into small molecules has been extensively studied for its ability to modulate pharmacokinetic profiles, particularly in terms of improving bioavailability and prolonging drug action. This feature makes 3-[(3-Cyclopropylpropyl)(methyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol a promising candidate for further exploration in the development of novel therapeutic agents.
Furthermore, the amine moiety in this compound introduces a basic nitrogen atom that can engage in hydrogen bonding interactions with biological targets. The specific substitution pattern of the amine group, involving both cyclopropyl and methyl groups, contributes to the compound's steric and electronic properties, which are critical for its interaction with biological receptors. Such structural features are often exploited in the design of drugs targeting enzymes and receptors involved in various disease pathways.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of this compound with potential biological targets more accurately. These studies suggest that 3-[(3-Cyclopropylpropyl)(methyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol may exhibit inhibitory activity against certain enzymes implicated in inflammatory responses and cancer progression. The trifluoromethyl group, in particular, has been shown to enhance binding affinity by increasing lipophilicity and reducing metabolic susceptibility.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include the formation of the cyclohexane ring, introduction of the trifluoromethyl group, and installation of the amine substituent. Each step must be carefully optimized to minimize side reactions and byproduct formation. The use of advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, has been instrumental in achieving the desired molecular structure efficiently.
In terms of pharmaceutical applications, 3-[(3-Cyclopropylpropyl)(methyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol holds promise as a lead compound for further medicinal chemistry optimization. Its unique structural features provide a foundation for designing derivatives with enhanced potency, selectivity, and pharmacokinetic properties. Researchers are currently exploring various modifications to the amine group and the cyclohexane ring to improve solubility and tissue distribution. Additionally, studies are being conducted to assess its potential as an intermediate in the synthesis of more complex drug molecules.
The compound's potential relevance extends beyond traditional small-molecule drug development. Its structural motifs may find utility in designing probes for biochemical assays or as scaffolds for developing novel materials with specific biological functionalities. The trifluoromethyl-substituted cyclohexanol core can serve as a versatile building block for creating libraries of compounds with diverse biological activities.
Evaluation of 3-[(3-Cyclopropylpropyl)(methyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol in preclinical models is ongoing to assess its safety profile and efficacy. Preliminary data suggest that it exhibits moderate oral bioavailability and reasonable metabolic stability, making it a viable candidate for further development. However, additional studies are necessary to fully understand its pharmacological effects and potential side effects before it can be considered for clinical trials.
The integration of cutting-edge technologies such as high-throughput screening (HTS) and structure-based drug design (SBDD) is accelerating the discovery process for compounds like 3-[(3-Cyclopropylpropyl)(methyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol. These approaches allow researchers to rapidly test large libraries of compounds against biological targets and identify promising candidates with minimal experimental effort. The combination of computational modeling with experimental validation provides a robust framework for optimizing lead compounds into effective therapeutic agents.
In conclusion, 3-[(3-Cyclopropylpropyl)(methyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol represents a significant contribution to the pharmaceutical chemistry landscape. Its unique structural features, including the presence of a trifluoromethyl group and an amine moiety derived from (3-cyclopropylpropyl)(methyl)amine, make it a versatile scaffold for drug discovery efforts. As research continues to uncover new applications for this compound, it is likely to play an important role in the development of next-generation therapeutics targeting various diseases.
2138063-02-0 (3-[(3-Cyclopropylpropyl)(methyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol) Related Products
- 1103535-34-7(4'-Bromo-3',4-dimethoxy-[1,1'-biphenyl]-2-amine)
- 1280989-22-1(N-(1-cyano-1-cyclopropylethyl)-2-(3-methanesulfonylphenoxy)acetamide)
- 2228794-79-2(methyl 2-hydroxy-3-methyl-3-(oxan-4-yl)butanoate)
- 1217702-91-4(N-(butan-2-yl)-2,3-dimethylcyclohexan-1-amine)
- 1780781-41-0(2-{8-methoxyimidazo1,2-apyridin-3-yl}acetic acid)
- 866340-12-7(N-(4-fluorophenyl)-2-7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-1,3dioxolo4,5-gquinolin-5-ylacetamide)
- 1351643-46-3(4-(3-Hydrazinylpropyl)morpholine trihydrochloride)
- 62146-57-0(CarbaMic acid, (7-aMinoheptyl)-, 1,1-diMethylethyl ester, Monohydrochloride)
- 888462-27-9(3-(1-benzofuran-2-amido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide)
- 2167663-94-5(2-(iodomethyl)-1,4,8-trioxaspiro5.5undecane)



